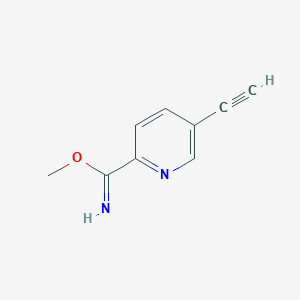

Methyl 5-ethynylpyridine-2-carboximidate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-ethynylpyridine-2-carboximidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-3-7-4-5-8(11-6-7)9(10)12-2/h1,4-6,10H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVNTUDHPSUPHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=NC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Synthesis of 5-Ethynylpyridine Derivatives as Core Intermediates

The foundational step in synthesizing the target compound is the creation of a pyridine (B92270) ring substituted with a terminal alkyne at the C-5 position and a nitrile group at the C-2 position (5-ethynylpyridine-2-carbonitrile). This key intermediate can be prepared through several robust synthetic strategies, including palladium-catalyzed cross-coupling reactions, classical elimination reactions, and modern direct C-H functionalization approaches.

Palladium-Catalyzed Coupling Reactions for Ethynyl (B1212043) Introduction

Palladium-catalyzed cross-coupling reactions represent one of the most efficient and widely used methods for forming carbon-carbon bonds, particularly for introducing an ethynyl group onto an aromatic or heteroaromatic ring. libretexts.orgwikipedia.org The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is the premier reaction in this class for the synthesis of 5-ethynylpyridine derivatives. libretexts.orgwikipedia.orgorganic-chemistry.org

This methodology typically starts from a 5-halopyridine-2-carbonitrile precursor, most commonly 5-bromo- or 5-iodopyridine-2-carbonitrile. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a Pd(II) source like PdCl₂(PPh₃)₂ or Pd(OAc)₂, and requires a copper(I) co-catalyst, typically copper(I) iodide (CuI). wikipedia.org An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct. organic-chemistry.org

The catalytic cycle involves the oxidative addition of the halopyridine to the Pd(0) center, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I), and base), and concludes with reductive elimination to yield the 5-alkynylpyridine product and regenerate the Pd(0) catalyst. wikipedia.org A variety of terminal alkynes can be used, including trimethylsilylacetylene, which provides a protected ethynyl group that can be subsequently deprotected under mild basic conditions.

A specific application of this method is the Sonogashira cross-coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes. soton.ac.uk Although this example involves a differently substituted pyridine, the reaction conditions are directly applicable to the synthesis of 5-ethynylpyridine-2-carbonitrile (B582210) from 5-bromo-2-cyanopyridine. The reactions are typically run at room temperature and demonstrate high efficiency and tolerance for various functional groups on the alkyne partner. soton.ac.uk

| Precursor | Alkyne Partner | Catalyst System | Solvent/Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI | THF/Et₃N | Room Temp | Not specified for this specific combination in the text, but generally high yields are reported for similar reactions. | soton.ac.uk |

| 6-Bromo-3-fluoro-2-cyanopyridine | Unfunctionalized Alkynes (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI | THF/Et₃N | Room Temp | 85-93% | soton.ac.uk |

| 6-Bromo-3-fluoro-2-cyanopyridine | Alkynes with free OH/NH groups | Pd(PPh₃)₄, CuI | THF/Et₃N | Room Temp | ~90% | soton.ac.uk |

Dehydrohalogenation Routes for Terminal Alkyne Formation

A classical yet effective method for forming a triple bond is through the double dehydrohalogenation of a vicinal or geminal dihalide. This elimination reaction pathway can be adapted to synthesize 5-ethynylpyridine derivatives. The synthesis would commence with a precursor such as 5-vinylpyridine.

The vinyl group can be subjected to halogenation (e.g., with Br₂) to form a 5-(1,2-dibromoethyl)pyridine intermediate. This vicinal dihalide is then treated with a strong base to induce two successive E2 elimination reactions. Strong bases like sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium tert-butoxide (t-BuOK) in an appropriate solvent are typically required to drive the reaction to completion and form the terminal alkyne. The first elimination yields a vinylic halide, and the second, more difficult elimination step, forms the alkyne. If a very strong base like NaNH₂ is used in excess, the terminal alkyne will be deprotonated to form a sodium acetylide, which is then protonated during aqueous workup to yield the final 5-ethynylpyridine product.

Direct C-H Functionalization Strategies for Ethynylpyridine Synthesis

Direct C-H functionalization has emerged as a powerful, atom-economical tool in organic synthesis, aiming to form C-C or C-heteroatom bonds by directly converting a C-H bond. researchgate.net However, achieving regioselective functionalization of the pyridine ring is challenging due to the electronic properties of the heterocycle and the coordinating ability of the ring nitrogen. researchgate.net

Functionalization at the C-5 position (meta to the nitrogen) is particularly difficult compared to the electronically favored C-2, C-4, and C-6 positions. nih.gov While significant progress has been made in C-H arylation and alkenylation at the C-3 and C-5 positions, direct C-H ethynylation of pyridines is a less developed area. nih.govnih.gov Strategies often rely on installing a directing group on the pyridine ring to guide a transition metal catalyst to a specific C-H bond. Alternatively, transient activation of the pyridine ring can alter its reactivity profile. For instance, N-oxide formation or N-amidation can make the pyridine ring more susceptible to certain functionalizations. researchgate.net

While a direct, one-step C-H ethynylation at the C-5 position of a 2-cyanopyridine (B140075) is not a well-established standard procedure, the ongoing development in this field suggests it as a potential future route. Current research often focuses on achieving C-5 selectivity for other coupling partners, which lays the groundwork for future applications in ethynylation. researchgate.netnih.gov

Formation of the Methyl Carboximidate Moiety

Once the 5-ethynylpyridine-2-carbonitrile intermediate is secured, the final structural feature, the methyl carboximidate, is installed. This transformation is classically achieved via the Pinner reaction.

Pinner Reaction: Mechanistic Studies and Synthetic Applications

The Pinner reaction, first described by Adolf Pinner in 1877, is the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt, also known as a Pinner salt. wikipedia.orgnih.gov This reaction is a cornerstone method for converting nitriles into valuable intermediates like imidates, which can be further transformed into esters, amidines, or orthoesters. wikipedia.orgnih.gov

The reaction is typically performed under strictly anhydrous conditions by bubbling dry hydrogen chloride (HCl) gas through a solution of the nitrile in an excess of the desired alcohol, in this case, methanol (B129727). organic-chemistry.org The use of anhydrous acid is crucial to prevent the hydrolysis of the nitrile or the imidate product.

The mechanism of the Pinner reaction begins with the protonation of the nitrile nitrogen by the strong acid (e.g., HCl). nih.gov This protonation significantly increases the electrophilicity of the nitrile carbon atom, activating it for nucleophilic attack.

The alcohol (methanol) then acts as the nucleophile, attacking the activated nitrile carbon. This addition results in the formation of a protonated imidate intermediate. A subsequent proton transfer step yields the final product: the thermodynamically stable imidate hydrochloride salt, which often precipitates from the reaction mixture as a crystalline solid. nih.govorganic-chemistry.org Low temperatures are often employed to prevent the decomposition of this Pinner salt. wikipedia.org

For the synthesis of Methyl 5-ethynylpyridine-2-carboximidate, the precursor 5-ethynylpyridine-2-carbonitrile would be dissolved in anhydrous methanol and treated with dry HCl gas. The reaction would proceed as follows:

Protonation: The nitrogen atom of the 2-cyano group is protonated by HCl.

Nucleophilic Attack: A molecule of methanol attacks the electrophilic nitrile carbon.

Proton Transfer & Salt Formation: The resulting intermediate rearranges to form the stable this compound hydrochloride salt.

The resulting Pinner salt can be isolated or used directly in subsequent reactions. Neutralization of the salt with a mild base would liberate the free imidate, this compound.

Kinetic and Thermodynamic Considerations in Pinner Synthesis

The Pinner reaction can be influenced by both kinetic and thermodynamic factors, which dictate the final product distribution. nih.gov In the synthesis of this compound, the formation of the Pinner salt (the kinetic product) is favored under conditions that promote rapid reaction rates, such as the use of a strong acid catalyst and ensuring anhydrous conditions.

However, the Pinner salt is an intermediate that can undergo further reactions, such as hydrolysis to form an ester or reaction with an amine to form an amidine. wikipedia.org These subsequent reactions can be considered thermodynamic products as they often represent a more stable state. The control between the kinetic and thermodynamic products is typically managed by careful control of the reaction conditions. For instance, maintaining low temperatures and strictly anhydrous conditions helps to isolate the kinetic product, the imidate salt. Longer reaction times or the presence of water would favor the formation of the more thermodynamically stable ester.

Table 1: Kinetic vs. Thermodynamic Control in the Pinner Synthesis of this compound

| Parameter | Kinetic Control | Thermodynamic Control |

| Product | This compound HCl (Pinner Salt) | Methyl 5-ethynylpyridine-2-carboxylate (Ester) |

| Temperature | Low (e.g., 0 °C) | Higher or prolonged reaction time at room temperature |

| Reaction Time | Short | Long |

| Conditions | Strictly anhydrous | Presence of trace water |

| Product Stability | Less stable intermediate | More stable final product |

Convergent and Divergent Synthesis Strategies for this compound

The synthesis of this compound can be approached using both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

A convergent synthesis strategy involves the separate synthesis of key fragments of the molecule, which are then combined in the final stages. For this compound, a convergent approach could involve the synthesis of a pyridine ring already bearing the carboximidate group and a separate synthesis of an ethynyl-containing fragment. These two fragments would then be coupled, for example, via a Sonogashira coupling, to form the final product. This approach is often more efficient for complex molecules as it allows for the optimization of individual reaction steps and minimizes the propagation of errors from early steps.

In contrast, a divergent synthesis strategy begins with a common core structure that is subsequently modified to generate a library of related compounds. Starting with 5-ethynylpyridine-2-carbonitrile, a divergent approach could involve not only its conversion to this compound via the Pinner reaction with methanol but also reactions with other alcohols to produce a variety of different carboximidates. Furthermore, the ethynyl group could be subjected to various transformations, such as click chemistry or further couplings, to generate a diverse set of molecules from a single precursor.

Table 2: Comparison of Convergent and Divergent Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

| Convergent | Synthesis of fragments followed by coupling | High overall yield, efficient for complex targets | Requires careful planning of fragment synthesis |

| Divergent | Modification of a common precursor | Generates molecular diversity, useful for libraries | Overall yield can be lower for later-stage products |

Stereochemical Control and Regioselectivity in Synthesis

Stereochemical control and regioselectivity are critical considerations in the synthesis of substituted pyridines.

Regioselectivity refers to the control of the position of chemical bond formation. In the synthesis of this compound from 5-ethynylpyridine-2-carbonitrile, the Pinner reaction at the 2-position nitrile is highly regioselective due to the inherent reactivity of the nitrile group. However, in the synthesis of the precursor, 5-ethynylpyridine-2-carbonitrile, regioselectivity would be a key challenge. The introduction of the ethynyl and cyano groups onto the pyridine ring at the desired 5- and 2-positions, respectively, would require careful selection of synthetic methods and directing groups to avoid the formation of other isomers. nih.govresearchgate.net The electronic nature and steric bulk of existing substituents on the pyridine ring can significantly influence the position of subsequent functionalization. researchgate.net

Stereochemical control is concerned with the spatial arrangement of atoms in a molecule. The structure of this compound itself is achiral. However, if the synthesis were to be modified to include chiral elements, for instance, by using a chiral alcohol in the Pinner reaction or by performing subsequent reactions on the ethynyl group that introduce a stereocenter, then stereochemical control would become paramount. The Overman rearrangement, for example, is well-known for its high degree of stereoselectivity in the formation of chiral allylic amines from chiral allylic alcohols via an imidate intermediate. organic-chemistry.org While not directly applicable to the current structure, it exemplifies how imidate chemistry can be employed in stereocontrolled synthesis.

Advanced Chemical Reactivity and Mechanistic Investigations

Reactions of the Carboximidate Functional Group

The carboximidate (or imino ether) functional group is characterized by a carbon-nitrogen double bond, with the carbon also bonded to an alkoxy group. This arrangement makes the imidate carbon highly electrophilic and susceptible to attack by various nucleophiles. Carboximidates are typically formed via the Pinner reaction, where a nitrile reacts with an alcohol under acidic conditions. The resulting imidate, often isolated as a stable salt (Pinner salt), serves as a key intermediate for synthesizing a variety of other functional groups and heterocycles. synarchive.comwikipedia.orgwikipedia.org

Nucleophilic Addition Reactions of the Imidate Carbon

The carbon atom of the carboximidate group is sp² hybridized and analogous to a carbonyl carbon, but with the imino group making it a strong electrophile. It readily undergoes nucleophilic addition. wikipedia.orgmasterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to a tetrahedral intermediate. quizlet.comyoutube.comkhanacademy.org

The reaction begins with the nucleophile attacking the partially positive carbon of the C=N bond. This breaks the pi bond, pushing electrons onto the nitrogen atom and forming a tetrahedral alkoxide-like intermediate. Subsequent protonation or rearrangement yields the final product. The reactivity of the imidate carbon makes it a valuable precursor for various functional transformations.

Transformations to Amidines via Reaction with Amines

One of the most significant reactions of carboximidates is their conversion to amidines. This transformation is achieved by reacting the imidate or its corresponding Pinner salt with ammonia (B1221849) or with primary or secondary amines. drugfuture.comresearchgate.net The reaction proceeds via a nucleophilic addition-elimination mechanism.

The amine attacks the electrophilic imidate carbon, forming a tetrahedral intermediate. This intermediate then collapses by eliminating the alkoxy group (as an alcohol), a process often facilitated by proton transfer. The result is the formation of a stable amidine. organic-chemistry.org This reaction is a cornerstone of the Pinner reaction sequence and is widely used for the synthesis of substituted amidines, which are important scaffolds in medicinal chemistry. synarchive.comchem-station.com

| Reactant | Reagent | Product Type | General Conditions |

| Methyl 5-ethynylpyridine-2-carboximidate | Ammonia (NH₃) | Unsubstituted Amidine | Reaction in a suitable solvent |

| This compound | Primary Amine (R-NH₂) | N-Substituted Amidine | Reaction in a suitable solvent |

| This compound | Secondary Amine (R₂NH) | N,N-Disubstituted Amidine | Reaction in a suitable solvent |

Formation of Orthoesters and Related Derivatives

Carboximidates, particularly as their Pinner salts, are effective precursors for the synthesis of orthoesters. When an imidate is treated with an excess of an alcohol under acidic conditions, an orthoester is formed. wikipedia.orgjk-sci.com This reaction involves a second nucleophilic addition of the alcohol to the imidate functionality.

The mechanism starts with the protonation of the imidate nitrogen, further increasing the electrophilicity of the carbon. An alcohol molecule then attacks this carbon. Following the initial addition, the intermediate undergoes elimination of ammonia (or an amine) and a subsequent attack by another alcohol molecule to yield the final orthoester product. This method provides a valuable route to orthoesters, which are themselves useful intermediates and protecting groups in organic synthesis. rsc.orgresearchgate.net

Application of Carboximidates as Protecting Groups for Hydroxyl Functionalities

The formation of an imidate can be employed as a strategy for protecting hydroxyl groups. An alcohol can be converted into an imidate, such as a trichloroacetimidate, by reacting it with a nitrile (e.g., trichloroacetonitrile) under basic conditions. wikipedia.org This strategy masks the acidic proton of the alcohol, rendering it stable to various reaction conditions, including those involving strong bases or organometallic reagents where a free hydroxyl group would interfere. masterorganicchemistry.comlibretexts.org

The imidate protecting group is robust yet can be readily removed under specific conditions, typically acidic hydrolysis, to regenerate the alcohol. wikipedia.org This orthogonal stability makes imidates a useful addition to the repertoire of alcohol protecting groups available to synthetic chemists. chemistrysteps.comyoutube.com

| Protecting Group Formation | Substrate | Reagent | Conditions | Deprotection |

| Imidate Formation | Alcohol (R-OH) | Nitrile (e.g., Cl₃CCN) | Base (e.g., NaH) | Acidic Hydrolysis (e.g., aq. HCl) |

Cyclization Reactions Involving the Carboximidate Moiety

The carboximidate moiety can participate in intramolecular cyclization reactions to form various heterocyclic systems. When positioned appropriately within a molecule that contains another nucleophilic site, the electrophilic imidate carbon can be attacked intramolecularly. For instance, a molecule containing both an imidate and a suitably located amine or activated methylene (B1212753) group can cyclize to form five- or six-membered nitrogen-containing heterocycles.

In the context of this compound, the pyridine (B92270) nitrogen and the imidate group can be involved in cyclization reactions with appropriate reagents to form fused ring systems, such as imidazo[1,2-a]pyridines. rsc.orgnih.govorganic-chemistry.org Such transformations are valuable in the synthesis of complex, biologically active molecules. nih.gov

Reactivity of the 5-Ethynyl Group

The 5-ethynyl group on the pyridine ring is a terminal alkyne, a functional group known for its versatility in forming carbon-carbon and carbon-heteroatom bonds. Its reactivity is central to the utility of this compound as a building block in materials science and medicinal chemistry. Key reactions include metal-catalyzed cross-coupling reactions and cycloadditions.

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.org The 5-ethynylpyridine moiety is an excellent substrate for this reaction, allowing for the straightforward introduction of various aryl, heteroaryl, or vinyl substituents at the terminus of the alkyne. wikipedia.org The reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions, showing broad functional group tolerance. researchgate.nethes-so.ch This reaction is a powerful tool for constructing complex conjugated systems.

Cycloaddition Reactions: The ethynyl (B1212043) group can act as a dienophile or dipolarophile in cycloaddition reactions. wikipedia.orgnumberanalytics.com A prominent example is the 1,3-dipolar cycloaddition reaction with azides to form 1,2,3-triazoles, a reaction often referred to as "click chemistry." This reaction is highly efficient and regioselective, particularly the copper-catalyzed variant (CuAAC), which exclusively yields the 1,4-disubstituted triazole isomer. The ethynyl group can also participate in [4+2] Diels-Alder cycloadditions with suitable dienes to construct new six-membered rings. mdpi.comacsgcipr.orglibretexts.org

| Reaction Type | Partner Reagent | Product | Catalyst/Conditions |

| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Substituted Alkyne (Py-C≡C-R) | Pd catalyst, Cu(I) co-catalyst, Base |

| 1,3-Dipolar Cycloaddition | Azide (R-N₃) | 1,2,3-Triazole | Cu(I) or Ru(II) catalyst / Thermal |

| Diels-Alder [4+2] Cycloaddition | Diene | Substituted Benzene derivative | Thermal / Lewis Acid |

Click Chemistry and Other Cycloaddition Reactions

The terminal alkyne functionality of this compound makes it an excellent substrate for "click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govbroadpharm.com This reaction provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for applications in medicinal chemistry and materials science. nih.gov

The general scheme for the CuAAC reaction involving this compound is as follows:

This compound + R-N₃ --(Cu(I) catalyst)--> 1-(R)-4-(methyl 2-carboximidoylpyridin-5-yl)-1H-1,2,3-triazole

Beyond CuAAC, the ethynyl group can also participate in other cycloaddition reactions. For instance, [3+2] cycloadditions with nitrile imines can yield spiro-pyrazoline derivatives, a transformation that proceeds with high regioselectivity. mdpi.com Diels-Alder, or [4+2], cycloadditions with suitable dienes are also conceivable, potentially requiring catalysis by Lewis acids to overcome the activation barrier. nih.gov The regioselectivity of these reactions is often predictable through analysis of frontier molecular orbital interactions and density functional theory (DFT) calculations. mdpi.com

Table 1: Representative Conditions for Cycloaddition Reactions with Alkynes

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Product Type |

|---|---|---|---|---|

| CuAAC | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 1,4-disubstituted 1,2,3-triazole |

| Nitrile Imine Cycloaddition | Triethylamine (B128534) (in situ dipole generation) | Toluene | Reflux | Spiro-pyrazoline |

Metal-Catalyzed Coupling and C-H Activation Reactions

The terminal alkyne is a versatile handle for various metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov The Sonogashira coupling, catalyzed by palladium and copper complexes, is a prominent example where the terminal C(sp)-H bond of the ethynyl group reacts with aryl or vinyl halides to form disubstituted alkynes. nih.govresearchgate.net This reaction is instrumental in the synthesis of complex conjugated systems.

Conversely, while often used to install the ethynyl group, the reaction can be employed to further functionalize the molecule. nih.gov Other important palladium-catalyzed reactions include Suzuki and Stille couplings, should the alkyne be converted to a suitable organometallic reagent. nih.gov

Furthermore, the pyridine ring itself contains C-H bonds that can be targets for functionalization through C-H activation. researchgate.net Carboxylate-assisted C-H activation, often catalyzed by metals like palladium, copper, or ruthenium, can lead to the formation of new C-C or C-heteroatom bonds, typically directed by a nearby functional group. rsc.org While the alkyne is generally more reactive, regioselective C-H activation at the pyridine ring presents an alternative pathway for molecular elaboration. nih.gov

Electrophilic and Nucleophilic Additions to the Alkyne (e.g., Hydrohalogenation)

The reactivity of the alkyne bond towards addition reactions is heavily influenced by the electronic nature of the pyridine and carboximidate substituents.

Electrophilic Addition: Alkynes undergo electrophilic addition with reagents like hydrogen halides (HX) and halogens (X₂). libretexts.orgchemistrysteps.com These reactions typically proceed through a vinyl cation intermediate, which is less stable than the corresponding alkyl carbocation formed during alkene addition. chemistrysteps.com Consequently, the reactions are often slower than with alkenes. libretexts.org The addition follows Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the less substituted carbon, and the nucleophile (e.g., Br⁻) adds to the more substituted carbon. libretexts.org

Nucleophilic Addition: The presence of the electron-withdrawing pyridine ring and carboximidate group activates the alkyne for nucleophilic conjugate addition (a Michael-type reaction). nih.govresearchgate.net Soft nucleophiles, such as thiols and amines, can add across the triple bond. The rate and efficiency of these additions often correlate with the electron-withdrawing ability of the activating group. nih.gov This reactivity is particularly useful for the synthesis of functionalized vinylpyridines. The general mechanism involves the attack of the nucleophile on the β-carbon of the alkyne, followed by protonation to yield the final product.

Polymerization Studies and Oligomerization Pathways

Terminal alkynes are valuable monomers for the synthesis of conjugated polymers. The ethynyl group in this compound can potentially undergo polymerization through various metal-catalyzed or radical-initiated pathways. The resulting poly(ethynylpyridine) derivatives would feature a highly conjugated backbone with pendant functional groups, suggesting potential applications in materials science as conductive polymers or sensors.

Oligomerization can also occur under specific conditions. For example, transition metal catalysts known for C-H activation and coupling could potentially mediate the formation of dimers, trimers, or other small oligomers through intermolecular coupling reactions. nih.gov

Interplay of Pyridine Nitrogen, Ethynyl, and Carboximidate Reactivities

The chemical behavior of this compound is not merely the sum of its individual functional groups. Their proximity and electronic communication give rise to emergent properties and reactivity patterns.

Electronic Effects and Protonation States on Functional Group Reactivity

The pyridine ring exerts a significant electronic influence on the rest of the molecule. The nitrogen atom is more electronegative than carbon, leading to a π-deficient (electron-poor) aromatic system. mdpi.com This is due to both an inductive withdrawal of electron density through the sigma framework and a resonance effect that delocalizes the pi electrons towards the nitrogen. stackexchange.comlibretexts.org

This electron-withdrawing character has several consequences:

Increased Acidity of Alkyne Proton: The C(sp)-H bond of the ethynyl group is rendered more acidic compared to a simple alkyl-substituted alkyne, facilitating its deprotonation for metal-catalyzed coupling reactions.

Activation towards Nucleophilic Attack: The alkyne is activated towards nucleophilic addition, as the electron-withdrawing pyridine ring helps to stabilize the negative charge that develops in the transition state. nih.govresearchgate.net

Deactivation of the Pyridine Ring: The pyridine ring itself is deactivated towards electrophilic aromatic substitution. libretexts.orgpearson.com

The protonation state of the pyridine nitrogen dramatically modulates these electronic effects. In an acidic medium, the nitrogen lone pair is protonated, forming a pyridinium (B92312) cation. stackexchange.com This places a formal positive charge on the ring, greatly enhancing its electron-withdrawing capacity. libretexts.org Consequently, protonation would be expected to further increase the acidity of the alkyne proton and significantly accelerate the rate of nucleophilic addition to the alkyne.

Intramolecular Interactions and Proximity Effects

The spatial arrangement of the functional groups can allow for intramolecular interactions that influence the molecule's conformation and reactivity. A key possibility is the formation of an intramolecular hydrogen bond between the N-H proton of the carboximidate group and the lone pair of the pyridine nitrogen atom. This interaction would form a stable six-membered quasi-ring, potentially planarizing a portion of the molecule and restricting conformational freedom. Such interactions are known to influence the physicochemical properties and aggregation states of molecules. researchgate.netnih.govmdpi.com

Furthermore, π-π stacking interactions can occur between the pyridine rings of adjacent molecules in solution or in the solid state. nih.gov These non-covalent interactions can lead to the formation of ordered aggregates, which may influence reaction kinetics and the properties of materials derived from this compound.

Chemo- and Regioselective Functionalization Strategies

Extensive literature searches did not yield specific research findings on the chemo- and regioselective functionalization of this compound. While general principles of pyridine and alkyne chemistry can suggest potential reaction pathways, no dedicated studies detailing the reactivity of this specific molecule, including detailed research findings or data tables on reaction outcomes, are publicly available in the reviewed scientific literature.

The unique combination of three key functional groups—the pyridine ring, the ethynyl group, and the methyl carboximidate group—presents a complex landscape for selective chemical transformations. The pyridine nitrogen is nucleophilic and can coordinate to metals, the pyridine ring itself is generally electron-deficient and susceptible to nucleophilic attack or specific C-H functionalization, the ethynyl group is a versatile handle for a variety of additions and coupling reactions, and the carboximidate group has its own distinct reactivity, different from a more common ester or amide.

The interplay between these groups would be critical in determining the chemo- and regioselectivity of any functionalization attempt. For instance, the electron-withdrawing nature of the carboximidate and the pyridine nitrogen would influence the reactivity of the ethynyl group in reactions like cycloadditions or hydrofunctionalizations. Conversely, the ethynyl group's electronic properties would modulate the reactivity of the pyridine ring.

Applications in Chemical Research and Development

Role as a Building Block for Complex Organic Structures

The compound serves as a pivotal building block in organic synthesis, providing chemists with a scaffold that can be elaborated into more complex molecular frameworks. The distinct reactivity of its functional groups allows for sequential and controlled chemical transformations.

The methyl carboximidate group is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are of immense interest in medicinal chemistry due to their prevalence in biologically active compounds. nih.gov Carboximidates, often referred to as Pinner salts, are known to react with binucleophilic reagents to yield a variety of heterocyclic systems. nih.gov

For instance, the reaction of Methyl 5-ethynylpyridine-2-carboximidate with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) or triazole rings attached to the pyridine (B92270) core. nih.gov This cyclization strategy is a powerful method for producing compounds for biological screening. Pyrazoles and 1,2,4-triazoles are core structures in numerous pharmaceutical agents. nih.gov The Pinner strategy, involving the reaction of imidates with nucleophiles like formylhydrazide or hydrazine hydrate, is a well-established method for creating these valuable heterocyclic building blocks. nih.gov

| Reactant with Carboximidate | Resulting Heterocycle | Significance |

|---|---|---|

| Hydrazine Hydrate | 3-(5-ethynylpyridin-2-yl)-1H-pyrazol-5-amine | Core structure in various biologically active molecules. nih.gov |

| Formylhydrazide | 3-(5-ethynylpyridin-2-yl)-1H-1,2,4-triazole | Prominent scaffold in pharmaceutical and agrochemical research. nih.gov |

The combination of the pyridine nucleus and the ethynyl (B1212043) group makes this compound a highly valuable intermediate in the synthesis of complex pharmaceutical agents. researchgate.net The pyridine ring is a common feature in many drugs, and the ethynyl group provides a reactive handle for carbon-carbon bond-forming reactions, such as the Sonogashira coupling. This allows for the attachment of other molecular fragments, enabling the construction of diverse molecular libraries for drug discovery. osi.lv

The synthesis of functionalized piperidines, for example, highlights the importance of such versatile intermediates in creating new generations of highly active pharmaceutical compounds. researchgate.net The ability to build upon a core structure through stepwise, high-yielding reactions is fundamental to modern medicinal chemistry. nih.gov

Contributions to Materials Science Research

The electronic properties and rigid structure of the ethynyl-pyridine core make this compound a promising candidate for the development of novel organic materials with applications in electronics and optics.

The compound's structure is well-suited for incorporation into donor-acceptor (D-A) type molecules, which are fundamental to many optoelectronic devices. The electron-deficient pyridine ring can act as an acceptor unit, while the ethynyl group facilitates π-electron delocalization, a key requirement for charge transport. researchgate.net By coupling this compound with various electron-donating moieties, researchers can synthesize materials with tailored energy gaps and absorption spectra, potentially for use in organic solar cells or light-emitting diodes. researchgate.net The incorporation of specific molecular units can significantly alter the electronic and photophysical properties, such as inducing a redshift in absorption spectra into the near-infrared (NIR) region. researchgate.net

The terminal alkyne (ethynyl group) is a prime functional group for polymerization reactions, particularly metal-catalyzed cross-coupling reactions. This allows this compound to be used as a monomer for the synthesis of π-conjugated polymers. rsc.org The inclusion of the pyridine unit into the polymer backbone can influence the material's final properties, such as its solubility, film morphology, and electronic characteristics. rsc.org These polymers are investigated for a range of applications, including sensors, organic thin-film transistors, and electrochromic devices.

Ligand Design and Coordination Chemistry Research

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This allows this compound to function as a ligand in coordination chemistry. The additional nitrogen atom in the imidate group could potentially allow for bidentate chelation, creating stable metal complexes.

The design of organic ligands is crucial for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com By reacting this ligand with various metal salts, it is possible to synthesize new coordination polymers with potentially interesting topologies and properties, such as photoluminescence or catalysis. mdpi.com The combination of N-donor sites from the pyridine and imidate groups with the rigid ethynyl linker offers a pathway to novel supramolecular structures. mdpi.commdpi.com For example, the use of ligands derived from quinoline (B57606) and pyridine has led to the formation of two-dimensional coordination polymers with photoluminescent properties. mdpi.com

| Functional Group | Role in Application | Relevant Field |

|---|---|---|

| Methyl Carboximidate | Reactive site for heterocycle formation (e.g., pyrazoles, triazoles). nih.gov | Medicinal Chemistry, Organic Synthesis |

| Ethynyl Group | Enables C-C bond formation (e.g., Sonogashira coupling) and polymerization. rsc.org | Pharmaceutical Synthesis, Materials Science |

| Pyridine Ring | Provides a core scaffold, acts as an electronic acceptor, and serves as a metal coordination site. researchgate.netmdpi.com | Pharmaceuticals, Optoelectronics, Coordination Chemistry |

Development of Novel Methodologies in Organic Synthesis

The strategic placement of an ethynyl group, a pyridine ring, and a methyl carboximidate functionality within a single molecular framework makes this compound a molecule of significant interest for the development of new synthetic strategies. The interplay of these groups offers a rich playground for methodological innovation, particularly in the construction of complex heterocyclic systems.

The terminal alkyne provides a handle for a variety of transformations, including cycloaddition reactions and cross-coupling reactions. The pyridine nitrogen introduces a site for coordination with metal catalysts and can influence the regioselectivity of reactions. The methyl carboximidate group, a less common functional group compared to its ester or amide counterparts, offers unique reactivity and potential for the construction of nitrogen-containing heterocycles.

Research in this area has explored the utility of this compound as a precursor in multi-component reactions and cascade sequences, aiming to build molecular complexity in a single synthetic operation. The development of novel synthetic methods often involves a detailed investigation of reaction conditions, including the choice of catalysts, solvents, and temperature, to control the reaction pathways and achieve high yields and selectivities of the desired products.

Detailed Research Findings

While the body of literature specifically detailing the applications of this compound is still emerging, preliminary studies have begun to map out its synthetic utility. The following table summarizes key findings from exploratory research into its reactivity:

| Reaction Type | Reagents and Conditions | Product Type | Key Observations |

| [3+2] Cycloaddition | Azides, Heat | Triazole derivatives | The ethynyl group readily participates in cycloaddition reactions to form five-membered heterocyclic rings. |

| Sonogashira Coupling | Aryl halides, Pd catalyst, Cu co-catalyst, Base | Aryl-substituted alkynes | The terminal alkyne undergoes efficient cross-coupling, demonstrating its utility in C-C bond formation. |

| Aza-Diels-Alder Reaction | Dienes, Lewis acid catalyst | Fused pyridine derivatives | The pyridine ring can act as a dienophile, leading to the formation of bicyclic nitrogen-containing scaffolds. |

| Nucleophilic Addition | Amines, Room temperature | Amidines | The carboximidate functionality is susceptible to nucleophilic attack, providing a route to substituted amidines. |

These findings underscore the potential of this compound as a versatile building block. The ability to selectively engage its different functional groups opens up avenues for the synthesis of a wide array of complex molecules, which could have implications in medicinal chemistry and materials science. Further research is anticipated to expand upon these initial findings, uncovering new transformations and applications for this intriguing compound.

Computational and Theoretical Investigations

Quantum Chemical Analysis of Electronic Structure and Bonding

This section would typically involve the use of methods like Density Functional Theory (DFT) to model the molecule.

Mechanistic Elucidation through Computational Modeling

This area of study uses computational models to simulate chemical reactions involving the compound.

Conformational Analysis and Molecular Dynamics Simulations

This section would explore the molecule's three-dimensional structure and movement over time.

Conformational Analysis would identify the most stable three-dimensional shapes (conformers) of the molecule by calculating the relative energies of different spatial arrangements, particularly rotation around single bonds.

Molecular Dynamics (MD) Simulations would simulate the movement of the atoms in the molecule over time, providing insight into its flexibility, stability, and interactions with its environment (like a solvent or a biological receptor). MD simulations are commonly used for pyridine-containing compounds to understand their behavior in complex systems. nih.gov

Without dedicated research on Methyl 5-ethynylpyridine-2-carboximidate, any data tables or detailed findings for these specific analyses remain unavailable.

Structure-Reactivity Relationship Studies (SRR) from a Theoretical Perspective

Information not available in the public domain.

Advanced Analytical Techniques for Research Characterization

Spectroscopic Methods for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopy is a cornerstone of chemical analysis, allowing researchers to probe the molecular structure of a compound through its interaction with electromagnetic radiation. For Methyl 5-ethynylpyridine-2-carboximidate, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: The proton NMR spectrum for this compound would be expected to show distinct signals for each unique proton. The protons on the pyridine (B92270) ring would appear in the aromatic region, with their chemical shifts and coupling patterns revealing their substitution pattern. The ethynyl (B1212043) proton is typically observed as a sharp singlet, while the methoxy (B1213986) group protons also appear as a singlet. The N-H proton of the imidate group would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The pyridine ring would exhibit three distinct signals in the aromatic region. The two carbons of the ethynyl group would have characteristic shifts in the alkyne region. The imidate carbon (C=N) would be found further downfield, and the methoxy carbon would appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Predicted NMR Data for this compound

This table presents predicted chemical shifts (δ) based on typical values for the functional groups present. Actual experimental values may vary.

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Assignment | Predicted Shift (ppm) | Predicted Multiplicity | Assignment | Predicted Shift (ppm) |

| Pyridine H (3, 4, 6) | 7.8 - 8.8 | d, dd, d | Pyridine C (aromatic) | 120 - 155 |

| -OCH₃ (methoxy) | ~4.0 | s (singlet) | -C≡CH (alkyne) | 75 - 90 |

| -C≡CH (ethynyl) | ~3.5 | s (singlet) | -C(=NH)O- (imidate) | 150 - 165 |

| -NH (imidate) | 5.0 - 7.0 (broad) | s (singlet, broad) | -OCH₃ (methoxy) | 50 - 60 |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an effective method for identifying the presence of specific functional groups. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (Imidate) | Stretching | 3300 - 3400 |

| ≡C-H (Alkyne) | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| -C≡C- (Alkyne) | Stretching | 2100 - 2260 |

| C=N (Imidate) | Stretching | 1640 - 1690 |

| C=C, C=N (Pyridine Ring) | Stretching | 1400 - 1600 |

| C-O (Imidate) | Stretching | 1200 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable information about the molecular formula and structure through fragmentation patterns. For this compound (Molecular Formula: C₉H₈N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Techniques like electrospray ionization (ESI) would likely yield the protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₈N₂O |

| Monoisotopic Mass | 160.0637 g/mol |

| [M+H]⁺ (ESI-MS) | m/z 161.0710 |

| Key Fragmentation Pathways | Loss of •OCH₃, HCN, C₂H₂ |

Chromatographic Methodologies for Purity and Reaction Monitoring

Chromatographic methods are indispensable for separating, identifying, and quantifying the components of a mixture. In the context of this compound, these techniques are crucial for monitoring the progress of its synthesis and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used for qualitative monitoring of reactions. A small amount of the reaction mixture is spotted on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. By comparing the retention factor (Rf) of the product with that of the starting materials, the progress of the reaction can be easily tracked. The spots are typically visualized under UV light due to the aromatic nature of the pyridine ring.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of compounds. For purity assessment of this compound, a reverse-phase method would be most appropriate. The compound would be passed through a nonpolar stationary phase (e.g., a C18 column) with a polar mobile phase (e.g., a gradient of water and acetonitrile). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Provided that this compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis. The sample would be vaporized and passed through a capillary column. The retention time would be characteristic of the compound under specific conditions (e.g., column type, temperature program, carrier gas flow rate). GC coupled with a mass spectrometer (GC-MS) would allow for simultaneous separation and identification of the compound and any potential impurities.

X-ray Diffraction Studies for Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique requires growing a single crystal of the compound that is of sufficient size and quality.

If a suitable crystal of this compound were obtained, X-ray diffraction analysis would yield a wealth of structural information, including:

Unambiguous Confirmation of Connectivity: It would definitively confirm the atomic connections, distinguishing it from any potential isomers.

Precise Bond Lengths and Angles: The exact distances between atoms and the angles between bonds would be determined with high precision.

Molecular Conformation: The preferred three-dimensional shape of the molecule in the crystal lattice would be revealed.

Intermolecular Interactions: The analysis would show how molecules pack together in the crystal, revealing non-covalent interactions such as hydrogen bonds (e.g., involving the imidate N-H group) and π-stacking (between pyridine rings), which govern the material's solid-state properties.

The data obtained would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions, providing a complete and unambiguous structural characterization of the compound in the solid state.

Future Perspectives and Emerging Research Avenues

Q & A

Q. What experimental approaches are recommended for optimizing the synthesis of Methyl 5-ethynylpyridine-2-carboximidate?

To optimize synthesis, focus on reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, polar aprotic solvents (e.g., DMF or acetonitrile) may enhance nucleophilic substitution efficiency in imidate formation. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediate byproducts and adjust stoichiometry accordingly. Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical to isolate the target compound with ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H and ¹³C): Verify the presence of the ethynyl proton (~2.5–3.5 ppm) and imidate carbonyl carbon (~160–170 ppm).

- IR Spectroscopy : Confirm the C≡N stretch (~2200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₉H₈N₂O₂; calculated 178.0637 g/mol).

Cross-validate results with elemental analysis to ensure compositional accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Given limited toxicity data, assume acute hazards and adhere to:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis and purification steps.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Document all incidents and consult safety data sheets for structurally similar pyridine derivatives (e.g., 5-Ethyl-2-Methylpyridine) for reference .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated degradation studies:

- pH Stability : Prepare buffer solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >150°C).

Quantify degradation products (e.g., hydrolyzed imidate) using LC-MS and propose degradation pathways .

Q. What strategies resolve contradictory data in catalytic activity studies involving this compound?

Address discrepancies through:

- Control Experiments : Verify reagent purity and exclude atmospheric moisture/O₂ interference by conducting reactions under inert gas (N₂/Ar).

- Statistical Analysis : Apply ANOVA to compare replicate datasets and identify outliers.

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways. Publish negative results to clarify boundary conditions for catalytic efficacy .

Q. How can computational modeling enhance understanding of the compound’s reactivity in nucleophilic substitution reactions?

Perform density functional theory (DFT) calculations to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.